molecular formula C10H14FNO B13035121 (1S,2R)-1-Amino-1-(4-fluoro-3-methylphenyl)propan-2-OL

(1S,2R)-1-Amino-1-(4-fluoro-3-methylphenyl)propan-2-OL

Cat. No.: B13035121
M. Wt: 183.22 g/mol
InChI Key: FSABZFYFIIFJAQ-GMSGAONNSA-N
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Description

(1S,2R)-1-Amino-1-(4-fluoro-3-methylphenyl)propan-2-OL is a chiral compound with significant interest in various scientific fields. This compound features a unique structure with an amino group, a fluoro-substituted aromatic ring, and a secondary alcohol, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R)-1-Amino-1-(4-fluoro-3-methylphenyl)propan-2-OL typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(1S,2R)-1-Amino-1-(4-fluoro-3-methylphenyl)propan-2-OL undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of (1S,2R)-1-Amino-1-(4-fluoro-3-methylphenyl)propan-2-OL involves its interaction with molecular targets such as voltage-gated sodium channels. By binding to these channels, the compound modulates their activity, which can influence pain signaling pathways. This modulation can result in the inhibition of pain signals, making it a potential candidate for pain management therapies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1S,2R)-1-Amino-1-(4-fluoro-3-methylphenyl)propan-2-OL is unique due to its specific chiral configuration and the presence of a fluoro substituent, which can significantly influence its chemical reactivity and biological interactions. The fluoro group can enhance the compound’s stability and binding affinity to molecular targets, making it a valuable molecule for research and therapeutic applications .

Properties

Molecular Formula

C10H14FNO

Molecular Weight

183.22 g/mol

IUPAC Name

(1S,2R)-1-amino-1-(4-fluoro-3-methylphenyl)propan-2-ol

InChI

InChI=1S/C10H14FNO/c1-6-5-8(3-4-9(6)11)10(12)7(2)13/h3-5,7,10,13H,12H2,1-2H3/t7-,10-/m1/s1

InChI Key

FSABZFYFIIFJAQ-GMSGAONNSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)[C@@H]([C@@H](C)O)N)F

Canonical SMILES

CC1=C(C=CC(=C1)C(C(C)O)N)F

Origin of Product

United States

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